Fmoc-N-Me-Arg(Pbf)-OH: A Technical Guide for Researchers and Drug Development Professionals
Fmoc-N-Me-Arg(Pbf)-OH: A Technical Guide for Researchers and Drug Development Professionals
Fmoc-N-Me-Arg(Pbf)-OH is a highly specialized amino acid derivative crucial for the synthesis of peptides with enhanced stability and specific functionalities. This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on its core properties, applications, and relevant experimental protocols.
Core Chemical and Physical Properties
Fmoc-N-Me-Arg(Pbf)-OH is a synthetic amino acid analog where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, the guanidinium (B1211019) side chain of arginine is protected by a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, and the alpha-amino group is methylated. This strategic combination of protecting groups and modification makes it a valuable building block in solid-phase peptide synthesis (SPPS).
| Property | Value | Reference |
| CAS Number | 913733-27-4 | [1][2] |
| Molecular Formula | C35H42N4O7S | [1][2] |
| Molecular Weight | 662.80 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Purity (HPLC) | ≥95% | [4] |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | [5] |
| Storage | Store in a sealed, dry container, typically at -20°C or 2-8°C. | [1] |
Analytical Data Summary
| Analytical Method | Expected Outcome |
| HPLC | A major peak corresponding to the product with a purity of ≥95%. |
| Mass Spectrometry | A molecular ion peak consistent with the calculated molecular weight (662.80 g/mol ). |
| NMR Spectroscopy | A spectrum that corresponds to the chemical structure of Fmoc-N-Me-Arg(Pbf)-OH. |
Applications in Research and Drug Development
The primary application of Fmoc-N-Me-Arg(Pbf)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS) . The N-methylation of the peptide backbone can confer several advantageous properties to the resulting peptide, including:
-
Increased proteolytic stability: The methyl group can sterically hinder the approach of proteases, leading to a longer in vivo half-life of the peptide drug.
-
Enhanced membrane permeability: N-methylation can improve the lipophilicity of a peptide, potentially aiding its passage through cell membranes.
-
Conformational constraint: The methyl group can restrict the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.
Fmoc-N-Me-Arg(Pbf)-OH has been utilized in the synthesis of various peptide-based molecules, including:
-
Tetrapeptide aldehyde inhibitors of viral proteases, such as the dengue virus NS3 protease.[1]
-
Neurotensin-derived ligands for positron emission tomography (PET) imaging.[6]
-
Peptide-based therapeutics where enhanced stability and bioactivity are desired.[7]
Experimental Protocols
Synthesis of Fmoc-N-Me-Arg(Pbf)-OH
-
Protection of Arginine: Start with L-arginine and protect the carboxyl group as an ester (e.g., methyl ester) and the alpha-amino group with a temporary protecting group like Boc or Z.
-
Guanidinium Group Protection: Introduce the Pbf protecting group onto the guanidinium side chain using Pbf-Cl.
-
N-Methylation: This is a critical and challenging step. One suggested method is the use of formaldehyde (B43269) and a reducing agent.[9] Another approach involves using a strong base like sodium hydride followed by methyl iodide, though this requires careful control of reaction conditions to avoid side reactions.[9]
-
Deprotection and Fmoc Introduction: Selectively remove the temporary alpha-amino protecting group and then introduce the Fmoc group using a reagent like Fmoc-OSu or Fmoc-Cl.
-
Final Deprotection: If a carboxyl protecting group was used, it is removed in the final step to yield the desired product.
Given the complexities, for most research applications, it is more practical to source Fmoc-N-Me-Arg(Pbf)-OH from a commercial supplier.
Use in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-N-Me-Arg(Pbf)-OH into a growing peptide chain on a solid support follows the general principles of Fmoc-SPPS. The following is a generalized protocol, and specific conditions may need to be optimized based on the peptide sequence and the solid support used.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids).
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or a greener alternative like N-butylpyrrolidinone (NBP), for at least 30 minutes.[7]
2. Fmoc Deprotection:
-
Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with a 20% solution of piperidine (B6355638) in DMF.[5] This is typically done for 5-20 minutes.
-
Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-adduct.
3. Coupling of Fmoc-N-Me-Arg(Pbf)-OH:
-
Activation: In a separate vessel, pre-activate Fmoc-N-Me-Arg(Pbf)-OH (typically 1.5-4 equivalents relative to the resin loading) with a coupling agent. Common coupling agents include:
-
Diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt).[7]
-
Phosphonium salts like PyBOP.
-
Uronium/aminium salts like HBTU or TBTU, often used with a base like N,N-diisopropylethylamine (DIPEA).
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. The reaction is typically carried out at room temperature for 1-2 hours or at an elevated temperature (e.g., 45-50°C) to improve efficiency, especially with hindered amino acids like N-methylated residues.[7] Microwave-assisted coupling can also be employed to reduce reaction times.[10]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of N-methylated amino acids) or the chloranil (B122849) test.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.
4. Repetition of the Cycle:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, remove the N-terminal Fmoc group.
-
Wash the resin with a solvent like dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the Pbf group. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
The cleavage reaction is typically carried out for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry it under vacuum.
6. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry and analytical HPLC.
Signaling Pathways and Logical Relationships
While Fmoc-N-Me-Arg(Pbf)-OH itself is a synthetic building block and not directly involved in signaling, the incorporation of N-methylated arginine can modulate the biological activity of peptides that interact with signaling pathways. Furthermore, the broader concept of arginine methylation is a key post-translational modification that regulates numerous cellular processes. Protein Arginine Methyltransferases (PRMTs) are the enzymes responsible for this modification, and they play critical roles in pathways such as Wnt and TGF-β signaling.[1][11]
Below is a diagram illustrating the general workflow of using Fmoc-N-Me-Arg(Pbf)-OH in SPPS and a simplified representation of the role of arginine methylation in a signaling pathway.
Caption: General workflow for incorporating Fmoc-N-Me-Arg(Pbf)-OH into a peptide using SPPS.
Caption: Simplified diagram of protein arginine methylation in cellular signaling pathways.
References
- 1. Arginine methylation is required for canonical Wnt signaling and endolysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fmoc-N-Me-Arg(Pbf)-OH 95% | CAS: 913733-27-4 | AChemBlock [achemblock.com]
- 5. chempep.com [chempep.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Arginine methylation in the epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
